The compound 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic molecule featuring multiple functional groups, including thiazole and furan moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial research.
This compound can be synthesized through various methods, often starting from readily available precursors. The synthesis typically involves multi-step reactions that introduce the thiazole and furan groups into the molecular structure.
The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, contributing to their reactivity and biological significance.
The synthesis of 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide generally involves several key steps:
Reagents commonly used include thioamides, α-haloketones, and various solvents (e.g., DMF, ethanol). Reaction conditions may vary from refluxing to room temperature depending on the specific reaction step.
The molecular structure of 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide can be represented with the following data:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N4O2S2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-(5-methyl-1,3-thiazol-2-yl)-2-(furan-2-ylmethylamino)-1,3-thiazole-4-carboxamide |
| InChI | InChI=1S/C14H14N4O2S2/c1-8... |
| InChI Key | BPYGJVBCOGXBGL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CSC(=N2)NCC3=CC=CO3)C |
The presence of multiple functional groups enhances its potential reactivity and biological interactions.
The compound can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with various molecular targets:
Ongoing research aims to elucidate the exact pathways and molecular targets involved in its biological activity.
The physical properties of this compound include:
Key chemical properties include:
The potential applications of 2-[(furan-2-ylmethyl)amino]-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide are significant in scientific research:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and potential therapeutic applications. Further studies are necessary to fully understand its biological effects and mechanisms of action.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: